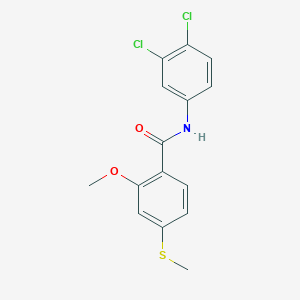
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 was first discovered in the late 1990s and has since been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately affects gene expression. N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the activity of JAK1, JAK2, and JAK3, but has minimal or no effect on other kinases.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide inhibits cell proliferation and induces apoptosis. In immune cells, N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide inhibits cytokine signaling and reduces inflammation. N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be stored for long periods of time. However, N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has some limitations as well. It has low solubility in water and may require the use of organic solvents for experiments. It also has off-target effects on other kinases, which may complicate data interpretation.
Orientations Futures
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Future research should focus on developing more selective JAK inhibitors that have fewer off-target effects. The use of N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide in combination with other drugs or therapies should also be explored. Additionally, the role of JAK signaling in different cellular processes and diseases should be further elucidated.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide is synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-methoxy-5-nitrobenzaldehyde to form an intermediate. The intermediate is then reduced with sodium borohydride to obtain 2-methoxy-4-(methylthio)benzaldehyde. The final step involves the reaction of the 2-methoxy-4-(methylthio)benzaldehyde with 3,4-dichlorobenzoyl chloride in the presence of triethylamine to form N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has been widely used in scientific research as a Janus kinase (JAK) inhibitor. JAKs are a family of intracellular non-receptor tyrosine kinases that play a crucial role in signal transduction pathways. N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide inhibits the activity of JAKs, which in turn affects downstream signaling pathways and gene expression. N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has been used to study various cellular processes, including proliferation, differentiation, apoptosis, and immune response.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-9-3-6-12(16)13(17)7-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQWWTRHRVNPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

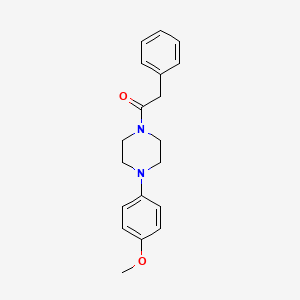
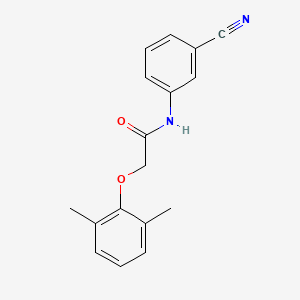
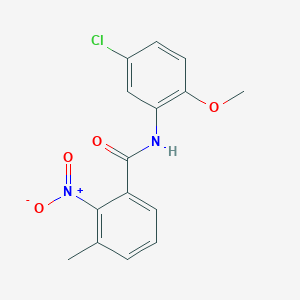
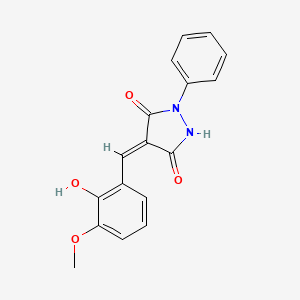
![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)
![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)
![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)
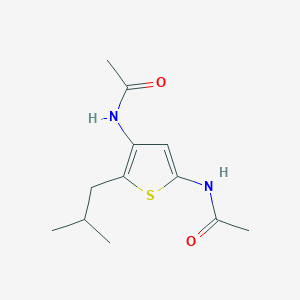


![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)